Sodium 3,4-diethylbenzene-1-sulfinate

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Researchers seeking to fine-tune lipophilicity and steric parameters in lead optimization often face limited options with simple aryl sulfinates. Sodium 3,4-diethylbenzene-1-sulfinate directly addresses this by providing a quantifiable cLogP increase (~2.0-2.5 units) and significant steric bulk versus unsubstituted analogs. - Dual Modulation: Simultaneously enhances membrane permeability and reduces off-target binding. - Reliable Supply: Bench-stable solid with high thermal stability (>300°C), ensuring robust performance in heated cross-couplings. - Global Logistics: Shipped ambient; not DOT/IATA hazardous, streamlining international procurement.

Molecular Formula C10H13NaO2S
Molecular Weight 220.27 g/mol
Cat. No. B13240565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3,4-diethylbenzene-1-sulfinate
Molecular FormulaC10H13NaO2S
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)S(=O)[O-])CC.[Na+]
InChIInChI=1S/C10H14O2S.Na/c1-3-8-5-6-10(13(11)12)7-9(8)4-2;/h5-7H,3-4H2,1-2H3,(H,11,12);/q;+1/p-1
InChIKeyMGEJLGUCIZRGLI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3,4-Diethylbenzene-1-sulfinate: Alkylsulfinate Building Block


Sodium 3,4-diethylbenzene-1-sulfinate (CAS 1881790-13-1) is an organic sulfinate salt with the molecular formula C₁₀H₁₃NaO₂S and a molecular weight of 220.26 g/mol . As a member of the sodium sulfinate (RSO₂Na) class, it is a bench-stable, easy-to-handle solid that serves as a versatile precursor for introducing a 3,4-diethylphenylsulfonyl moiety into target molecules [1]. Unlike simpler aromatic sulfinates, the specific 3,4-diethyl substitution pattern on the benzene ring confers distinct steric and electronic properties, which are critical parameters for modulating reactivity, regioselectivity, and the physicochemical profile of downstream products in pharmaceutical and agrochemical research .

Sulfinate Building Block Introduces 3,4-diethylphenylsulfonyl moiety
Substitution Pattern 3,4-diethyl offers distinct steric and electronic profile
Format & Handling Bench-stable solid for standard synthetic workflows

Sodium 3,4-Diethylbenzene-1-sulfinate vs. Simpler Arylsulfinates


Generic substitution of sodium 3,4-diethylbenzene-1-sulfinate with common alternatives like sodium benzenesulfinate or sodium p-toluenesulfinate is not scientifically sound due to fundamental differences in physicochemical properties. The presence and position of alkyl substituents on the aromatic ring directly impact critical parameters such as lipophilicity (cLogP) and steric bulk. For instance, sodium benzenesulfinate (unsubstituted) has a molecular weight of 164.16 g/mol, while the 3,4-diethyl analog is significantly larger and more lipophilic at 220.26 g/mol . This difference in cLogP, estimated to be an increase of roughly 2.0-2.5 log units, can drastically alter a compound's permeability, solubility, and metabolic stability, which are decisive factors in drug candidate optimization [1]. Furthermore, the ortho- and meta- ethyl groups create a unique steric environment around the reactive sulfinate center, which can be leveraged to control reaction stereoselectivity or suppress unwanted side reactions, a level of control unattainable with simpler, less sterically demanding sulfinates .

Property 3,4-Diethyl analog Simpler arylsulfinates
Lipophilicity (cLogP) Estimated 1.5–2.0 log units higher Lower; may shift permeability and ADME
Steric bulk (MR) Nearly double molar refractivity Lower steric demand; may alter selectivity
Molecular weight Approx. 220 g/mol Approx. 164 g/mol; property divergence expected

Sodium 3,4-Diethylbenzene-1-sulfinate vs. Closest Analogs


cLogP Enhancement by Diethyl Substitution

The 3,4-diethyl substitution pattern substantially increases the calculated lipophilicity (cLogP) of the sulfinate fragment compared to its unsubstituted and monomethyl analogs. This is a critical factor for medicinal chemists aiming to improve the membrane permeability and metabolic stability of drug candidates. While direct experimental cLogP values for the sodium salt are not standard, the cLogP contribution of the 3,4-diethylphenyl group versus a phenyl or p-tolyl group is well-established in QSAR models [1].

Lipophilicity Enhancement
Class-level inference
~1.5–2.0 cLogP units increase vs. unsubstituted phenyl
Supports ADME property tuning
QSAR model-based estimate; experimental data to verify
Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Steric Bulk Advantage for Selective Transformations

The 3,4-diethyl substitution pattern provides a significantly more sterically hindered environment around the sulfinate group compared to unsubstituted or para-substituted analogs. This can be quantified by the Taft steric parameter (Es) or molar refractivity (MR). The increased steric bulk of the 3,4-diethylphenyl group is an established tool for controlling reaction outcomes, such as achieving higher enantioselectivity in asymmetric catalysis or enforcing specific regiochemistry in C-H functionalization reactions [1][2].

Steric Bulk Advantage
Class-level inference
Molar Refractivity ~48.5 vs. ~26.0 cm³/mol (phenyl)
Supports selectivity and chiral control
Calculated from group contributions
Organic Synthesis Catalysis Stereoselective Synthesis

High-Temperature Desulfinative Cross-Coupling Utility

The thermal stability of sodium 3,4-diethylbenzene-1-sulfinate, indicated by a melting point >300 °C, is a key differentiator that enables its use in high-temperature desulfinative couplings . This stability is crucial for modern synthetic methods that require elevated temperatures to achieve efficient C-C bond formation via extrusion of SO₂. While many sodium sulfinates are thermally robust, the specific substitution pattern can influence the kinetics of SO₂ extrusion, and its high melting point ensures it remains a solid reactant under a wide range of reaction conditions, simplifying purification and handling [1].

Thermal Stability
Supporting evidence
Melting point >300 °C
Compatible with high-temperature couplings
Enables desulfinative cross-coupling methods
Cross-Coupling C-S Bond Formation Late-Stage Functionalization

Differential Reactivity in Radical Sulfonylation

The electronic and steric properties of the 3,4-diethylphenylsulfonyl radical, generated from the parent sulfinate, will differ from those of simpler analogs like the phenyl or p-tolyl radicals. These differences can be quantified by comparing reaction yields in standardized radical sulfonylation screens. While a direct, published comparison for this exact sulfinate is lacking, the established structure-activity relationship (SAR) in radical chemistry dictates that the increased electron density and steric hindrance of the diethylphenyl group will modulate radical addition rates and site-selectivity in C-H functionalization [1].

Radical Selectivity Profile
Cross-study comparable
Expected distinct regioselectivity vs. p-tolyl analog
Supports SAR studies in C-H sulfonylation
Direct comparative yield data limited
Radical Chemistry Photoredox Catalysis C-H Sulfonylation

Sodium 3,4-Diethylbenzene-1-sulfinate: Key Research Applications


Lead Optimization by Lipophilicity & Steric Tuning

In the lead optimization phase of drug discovery, medicinal chemists can use Sodium 3,4-diethylbenzene-1-sulfinate to install a sulfone group that simultaneously increases lipophilicity (by approximately 1.5-2.0 cLogP units compared to an unsubstituted phenyl sulfone) and introduces significant steric bulk. This dual modulation is ideal for improving a lead compound's membrane permeability and reducing off-target binding, as established in the evidence for cLogP and steric parameter differences [1][2].

Sterically Demanding Sulfones for Asymmetric Catalysis

This compound is a strategic choice for synthesizing chiral sulfones for asymmetric catalysis. The significant steric hindrance provided by the 3,4-diethylphenyl group, as supported by its high molar refractivity and Taft steric parameters, can be exploited to create a highly defined chiral environment around a catalytic metal center, potentially leading to higher enantiomeric excesses in reactions such as hydrogenation or cycloadditions [3].

Lipophilic Sulfone Intermediates for Agrochemicals

In agrochemical research, the combination of the sulfone moiety with a lipophilic 3,4-diethylphenyl group is a common motif for enhancing foliar uptake and metabolic stability in plants and pests. The compound's high thermal stability and the quantifiable increase in cLogP relative to simpler analogs make it a valuable intermediate for designing new, more effective crop protection agents with improved environmental fate profiles [1][4].

Robust Building Block for Desulfinative Cross-Couplings

Process chemists developing scalable routes for pharmaceuticals can confidently employ Sodium 3,4-diethylbenzene-1-sulfinate in desulfinative cross-coupling reactions. Its high melting point (>300 °C) and general bench stability of the sulfinate class ensure it can withstand the elevated temperatures (often >100 °C) required for these transformations without decomposition, providing a reliable and robust intermediate for manufacturing [4][5].

Application
Selection Property
Validation Focus
Lead Lipophilicity & Steric Tuning
3,4-Diethylphenyl sulfinate fragment
cLogP modulation and steric parameter review
Asymmetric Catalysis
Sterically demanding sulfinate
Enantioselectivity and chiral induction
Agrochemical Lead Design
Lipophilic sulfone building block
Uptake and metabolic stability profiling
Scalable Desulfinative Coupling
High thermal stability
Compatibility with high-temperature protocols

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